

BI-1942 Target Selectivity Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of **BI-1942**, a potent and selective inhibitor of human chymase. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating **BI-1942** as a chemical probe for studying the biological roles of chymase.

Executive Summary

BI-1942 is a highly potent inhibitor of human chymase with a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2] Extensive selectivity profiling has demonstrated its high specificity for chymase over other proteases and a broad range of other biologically relevant targets. This guide summarizes the quantitative data on its target engagement, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the workflow for its selectivity assessment. A structurally similar but significantly less active compound, BI-1829, is available as a negative control for in vitro studies.[1][2]

Quantitative Selectivity Data

The selectivity of **BI-1942** has been rigorously assessed against a panel of proteases and a wide array of G-protein coupled receptors (GPCRs). The data are summarized below for clear comparison.



Table 1: Potency and Selectivity against Human

Chymase and Cathepsin G

Target	IC50 (nM)	Selectivity vs. Cathepsin G	Negative Control (BI-1829) IC50 (nM)
Human Chymase (CMA1)	0.4[1][2]	>100-fold	850[1][2]
Cathepsin G (CTSG)	110[1][3]	-	Not available

Table 2: Protease Panel Selectivity Screen

BI-1942 was screened at a concentration of 10 μ M against a panel of 37 proteases. The only significant off-target inhibition observed was against Cathepsin G.[1][2]

Panel	Number of Targets	BI-1942 Concentration	Results
Eurofins Protease Panel	37	10 μΜ	Inhibition >50% observed only for Chymase and Cathepsin G.[1]

Table 3: GPCR Selectivity Screen (PRESTO-Tango Assay)

A comprehensive screen against 315 GPCRs was conducted using the PRESTO-Tango β -arrestin recruitment assay.[1]

Panel	Number of Targets	BI-1942 Concentration	Significant Inhibition (>50%)
Psychoactive Drug Screening Program (PDSP)	315	10 μΜ	Kappa Opioid Receptor (KOR): 96%5-HT1D Receptor: 53%[1]



Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the typical experimental protocols used to generate the selectivity data for **BI-1942**.

Human Chymase Enzymatic Assay (Representative Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against recombinant human chymase.

Materials:

- Recombinant Human Chymase (CMA1)
- Fluorogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)
- Assay Buffer (e.g., 20 mM Tris, 2 M KCl, 0.02% Triton X-100, pH 9.0)
- BI-1942 and control compounds
- 384-well assay plates
- Plate reader capable of fluorescence detection

Procedure:

- Compound Preparation: Serially dilute BI-1942 and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Enzyme Preparation: Dilute recombinant human chymase in assay buffer to the desired working concentration.
- Assay Reaction: a. Add a small volume of the diluted compounds to the assay plate wells. b.
 Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution.



- Data Acquisition: Monitor the increase in fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Protease Selectivity Panel (General Methodology)

Screening against a panel of proteases is essential to determine the selectivity of an inhibitor. The following outlines a general workflow for such a screen.

Methodology: A panel of purified, recombinant proteases is utilized. The activity of each protease is measured in the presence of a fixed concentration of the test compound (for **BI-1942**, 10 μ M was used). The specific substrates and buffer conditions are optimized for each individual protease in the panel. The percent inhibition of each protease's activity by the test compound is calculated.

PRESTO-Tango GPCR β-Arrestin Recruitment Assay (Representative Protocol)

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to screen compounds against a large number of GPCRs by measuring β -arrestin recruitment.[4][5]

Principle: This assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Upon ligand binding and receptor activation, β -arrestin (fused to TEV protease) is recruited to the GPCR. This brings the TEV protease in proximity to its cleavage site, releasing the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Procedure:

• Cell Culture and Transfection: HTLA cells, which contain a luciferase reporter gene under the control of a tetracycline-responsive element, are plated in 384-well plates.[4][6] Each well is



transfected with a plasmid encoding a specific GPCR-TEV-transcription factor fusion construct from the PRESTO-Tango library.

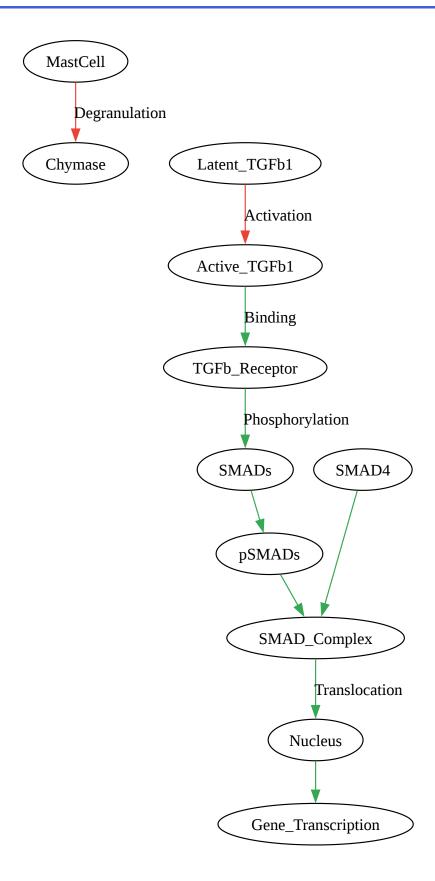
- Compound Addition: The test compound (**BI-1942**) is added to the cells at the desired concentration (10 μ M).
- Incubation: The plates are incubated for a sufficient period (e.g., 16-24 hours) to allow for receptor activation, β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.[4]
- Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal in the presence of the test compound is compared to a vehicle control to determine the percent inhibition or activation for each GPCR target.

Visualizations

Diagrams are provided to illustrate the signaling pathway of chymase and the experimental workflow for selectivity profiling.

Chymase Signaling Pathway

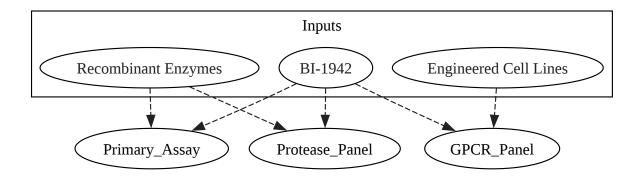




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Experimental Workflow for BI-1942 Selectivity Profiling



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